2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

Catalog No.
S8392289
CAS No.
M.F
C16H24N4O2
M. Wt
304.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5...

Product Name

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

IUPAC Name

2-methoxy-1-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

InChI

InChI=1S/C16H24N4O2/c1-22-12-14(21)19-10-5-16(6-11-19)4-2-9-20(13-16)15-17-7-3-8-18-15/h3,7-8H,2,4-6,9-13H2,1H3

InChI Key

LQCQVQMFTHAKSQ-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1

Canonical SMILES

COCC(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone is a complex organic compound featuring a spirocyclic structure that incorporates both a pyrimidine and a diazaspiro moiety. This compound exhibits a unique arrangement of atoms that contributes to its potential biological activity and utility in medicinal chemistry. The presence of the methoxy group and the diazaspiro framework enhances its chemical properties, making it an interesting candidate for further research in drug development.

The chemical reactivity of 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone can be explored through various synthetic pathways. Notably, reactions involving nucleophilic substitutions, cyclizations, and reductions are significant in its synthesis. For instance, the diazaspiro component can undergo transformations that modify its nitrogen functionalities, potentially leading to derivatives with altered biological properties. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, which can be useful for further functionalization of the compound.

Synthesis of 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone can be approached through several methodologies:

  • Starting Materials: The synthesis may begin with commercially available precursors such as cyclohexanone or pyrimidine derivatives.
  • Multi-Step Process: A typical synthetic route could involve:
    • Formation of the diazaspiro framework through cyclization reactions.
    • Introduction of the pyrimidine moiety via nucleophilic substitution or coupling reactions.
    • Final modification to introduce the methoxy group and complete the ethanone structure.
  • One-Pot Reactions: Some synthetic strategies may allow for one-pot reactions where multiple steps are combined to streamline the process, reducing time and improving yields .

The applications of 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone span various fields:

  • Pharmaceutical Development: Its unique structure suggests potential as a lead compound in drug discovery, particularly for conditions involving neurotransmitter systems or cancer pathways.
  • Chemical Biology: It may serve as a tool compound for probing biological systems due to its structural complexity and potential interactions with biomolecules.

Interaction studies focusing on 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone would likely explore its binding affinity to various biological targets:

  • Receptor Binding: Investigating how this compound interacts with specific receptors could reveal its mechanism of action.
  • Enzyme Inhibition: Studies might assess whether it acts as an inhibitor for enzymes involved in critical metabolic pathways.
  • Cellular Assays: Conducting assays on cell lines could provide insights into its cytotoxicity and therapeutic index.

Several compounds share structural similarities with 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone, each offering unique properties:

Compound NameStructure FeaturesBiological ActivityUniqueness
1,4-Diazaspiro[5.5]undecan-3-oneContains diazaspiro frameworkPotential anti-cancer propertiesLacks methoxy group
Pyrimidine DerivativesPyrimidine ringDiverse pharmacological effectsVaries widely in activity
3-Aminopyridine CompoundsAmino group on pyridineNeuroprotective effectsDifferent nitrogen placement

These comparisons highlight how variations in substituents and core structures influence biological activity and potential applications in medicinal chemistry.

Evolution of Spirocyclic Architectures

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained prominence in drug design due to their preorganized three-dimensional structures, which enhance target selectivity and metabolic stability. The 2,9-diazaspiro[5.5]undecane scaffold, in particular, has been extensively explored since the early 2010s for its ability to mimic bioactive conformations of peptides and small molecules. For example, 1,9-diazaspiro[5.5]undecan-2-one derivatives have demonstrated potent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with IC50 values ranging from 1–10 nM. These compounds exploit the spirocyclic system’s rigidity to optimally position pharmacophores within enzyme active sites, reducing entropic penalties upon binding.

Therapeutic Applications of Diazaspiro Scaffolds

Diazaspiro compounds have shown diverse pharmacological activities:

  • Obesity treatment: ACC inhibitors like 1c (1,9-diazaspiro[5.5]undecan-2-one) reduce de novo lipogenesis by blocking malonyl-CoA production.
  • Pain management: Spirocyclic derivatives targeting neuropeptide Y receptors modulate nociceptive pathways.
  • Immunomodulation: Compounds such as 2-phenyl-2,9-diazaspiro[5.5]undecan-9-yl ethanones inhibit cytokine release in preclinical models of inflammation.

The synthesis of these scaffolds often involves multi-step sequences, such as the Henry-Michael addition cascade described in patent US20210179567A1, which constructs the diazaspiro core from cyclohexanone and nitromethane.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

304.18992602 g/mol

Monoisotopic Mass

304.18992602 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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